Enhanced Lipophilic Efficiency vs. Symmetric Diaryl Analog
The 2,5-dimethylphenylmethylthio substituent of the target compound is predicted to confer a higher calculated LogP (cLogP) compared to the symmetric 3,5-bis(4-chlorophenyl)-4-amino-1,2,4-triazole (T2) [1]. The target compound has a cLogP of approximately 4.8, versus 4.1 for T2 [2], which translates to a theoretical 5-fold increase in membrane partition coefficient. This improved lipophilic efficiency is directly linked to the enhanced ligand-target binding and pharmacokinetic profiles observed in the foundational patent's SAR [3], where optimal CNS activity was dependent on balanced aryl group lipophilicity.
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.8 |
| Comparator Or Baseline | 3,5-Bis(4-chlorophenyl)-4-amino-1,2,4-triazole (T2), cLogP ≈ 4.1 |
| Quantified Difference | ΔcLogP = +0.7 (≈5x theoretical increase in membrane partition) |
| Conditions | Computational prediction (e.g., ChemAxon/ALOGPS) |
Why This Matters
This directly differentiates the target compound for CNS or cellular penetration applications, where the lipophilicity must be higher than simple diaryl analogs to cross biological barriers effectively.
- [1] NCBI PubChem. Predicted properties for 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine. View Source
- [2] M. ElBelghiti et al., Journal of Molecular Liquids, 2016. 'Experimental, quantum chemical and Monte Carlo simulation studies of 3,5-disubstituted-4-amino-1,2,4-triazoles as corrosion inhibitors on mild steel in acidic medium' View Source
- [3] US5260450A - 3-aryl-5-alkylthio-4H-1,2,4-triazoles View Source
